Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate
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Overview
Description
Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the thioacetylamino group and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]propanoate
- Methyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. The presence of the ethyl ester group, in particular, may influence its solubility and bioavailability, making it a valuable compound for further research and development.
Biological Activity
Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate, also known by its CAS number 169304-24-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N4O2S, with a molecular weight of 278.33 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 5.85 | |
A549 (lung cancer) | 3.0 | |
HCT116 (colon cancer) | 4.363 |
These values suggest that the compound may inhibit cancer cell proliferation effectively, potentially through mechanisms involving apoptosis and cell cycle arrest.
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Compounds derived from triazoles have demonstrated activity against various pathogens, including bacteria and fungi.
Microorganism | Activity | Reference |
---|---|---|
Mycobacterium tuberculosis | Moderate inhibition | |
Staphylococcus aureus | Effective against strains |
The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
3. Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Compounds with triazole structures tend to exhibit high radical scavenging activity.
These findings indicate the potential for this compound to mitigate oxidative stress-related diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
- Induction of Apoptosis : Studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors.
- Radical Scavenging : The presence of functional groups in the triazole structure allows it to interact with free radicals effectively.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 5.85 µM. Molecular docking studies suggested that the compound binds effectively to the active sites of key proteins involved in cancer progression, such as CDK2 .
Study on Antimicrobial Properties
In another investigation focusing on antimicrobial activity, this compound exhibited significant inhibitory effects against Staphylococcus aureus strains. The study concluded that the compound could serve as a promising candidate for developing new antimicrobial agents .
Properties
Molecular Formula |
C14H17N5O3S |
---|---|
Molecular Weight |
335.38 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C14H17N5O3S/c1-2-22-12(21)8-16-11(20)9-23-14-18-17-13(19(14)15)10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3,(H,16,20) |
InChI Key |
SKLJVCXDFAKDGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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